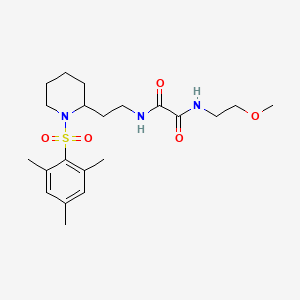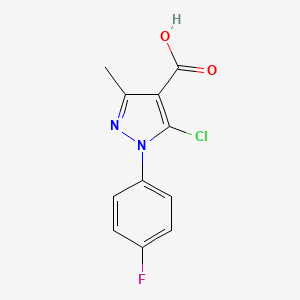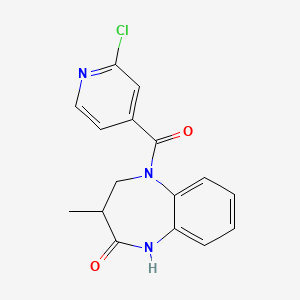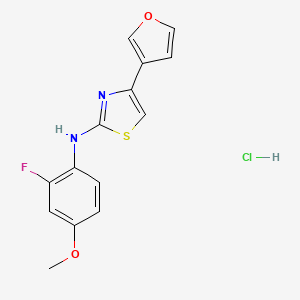![molecular formula C16H17BrClN B2409790 (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride CAS No. 2241123-13-5](/img/structure/B2409790.png)
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- (2-Bromophenyl)methanamine is used in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, through a reaction with butyllithium, leading to 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes and subsequent intramolecular cyclization (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
- The compound is also involved in the synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, showing a variety of biological activities (Aghekyan, Panosyan, & Markaryan, 2013).
- It is used in the synthesis of branched tryptamines, demonstrating a method effective in the synthesis of enantiomerically pure tryptamine derivatives (Salikov, Trainov, Levina, Belousova, Medvedev, & Tomilov, 2017).
Pharmacological and Biological Research
- The compound's derivatives have been studied for their antidepressant activities in animal models, providing insights into potential therapeutic uses (Xiao Xin, 2007).
Material Science and Catalysis
- It's used in the preparation of cyclopalladated 2-(4-bromophenyl)pyridine complexes, showcasing applications in luminescent properties and catalysis (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Analytical Chemistry Applications
- In analytical chemistry, derivatives of this compound are used in titrimetric determination of organic compounds with bromine chloride, indicating its utility in analytical methodologies (Verma, Srivastava, Ahmed, & Bose, 1978).
Propriétés
IUPAC Name |
(2-bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14-,16?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUVILSDQSXHG-AYLYHVLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(C2=CC=CC=C2Br)N)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)
![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)

![(E)-3-(2,5-difluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2409722.png)
![4-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2409723.png)
![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)
acetic acid](/img/structure/B2409726.png)


